![molecular formula C22H20N2O3S B2442988 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 683777-43-7](/img/structure/B2442988.png)
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several structural components, including a tetrahydronaphthalene, a thiazole, and a benzodioxine . Tetrahydronaphthalene is a polycyclic aromatic hydrocarbon that consists of a naphthalene core where two adjacent carbon atoms are replaced by a saturated carbon . Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring . Benzodioxine is a type of ether that contains a benzene ring fused to a dioxine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydronaphthalene would provide a rigid, planar structure, while the thiazole and benzodioxine could introduce additional complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thiazole might undergo reactions at the sulfur or nitrogen . The benzodioxine could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For example, the aromatic rings might contribute to its stability and solubility .Applications De Recherche Scientifique
Heterocyclic Compounds in Antitumor Activity
Heterocyclic compounds, including imidazole derivatives, have been extensively studied for their antitumor activities. Research has shown that compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole exhibit promising antitumor properties, with some advancing to preclinical testing stages. These compounds are of interest both for developing new antitumor drugs and for synthesizing compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Advancements in Benzothiazole and its Derivatives
Benzothiazole and its derivatives have been identified as key scaffolds in medicinal chemistry, displaying a wide range of pharmacological activities. Notable drugs such as Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, underscoring its importance in drug development. The diversity in biological and therapeutic activities of benzothiazole derivatives, including antimicrobial, analgesic, anti-inflammatory, and antitubercular effects, highlights their potential in scientific research and pharmaceutical applications (Sumit, Kumar, & Mishra, 2020).
Synthesis and Applications of Benzofused Thiazole Derivatives
Research into benzofused thiazole derivatives has led to the development of compounds with significant antioxidant and anti-inflammatory activities. The synthesis of these derivatives and their in vitro evaluations for anti-inflammatory and antioxidant activities demonstrate their potential as therapeutic agents. Molecular docking studies further support their mechanism of action, providing a foundation for the development of new anti-inflammatory and antioxidant drugs (Raut et al., 2020).
Structural Activity Relationships in Thiophene Derivatives
Thiophene derivatives, another class of heterocyclic compounds, have been explored for their biological interest over the past decade. Studies have focused on the therapeutic properties of these compounds across various biological test systems, revealing that modifications to the thiophene ring can lead to a wide range of biological activities. This research emphasizes the complexity and potential of thiophene derivatives in medicinal chemistry, suggesting that similar structural manipulations in compounds like N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could yield promising results (Drehsen & Engel, 1983).
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with various receptors
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways . The specific pathways and downstream effects would depend on the nature of the target.
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(17-7-8-19-20(12-17)27-10-9-26-19)24-22-23-18(13-28-22)16-6-5-14-3-1-2-4-15(14)11-16/h5-8,11-13H,1-4,9-10H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWMINXXXYAPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2442908.png)
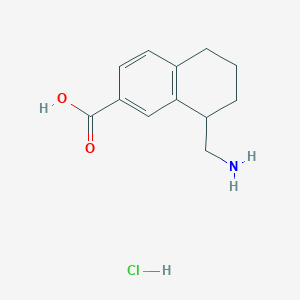
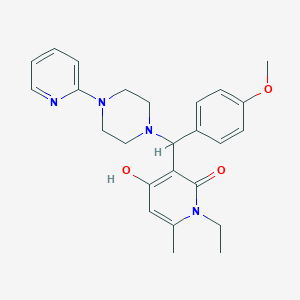
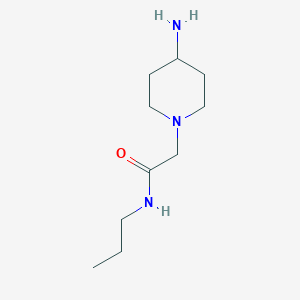
![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)
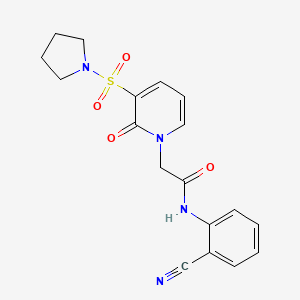

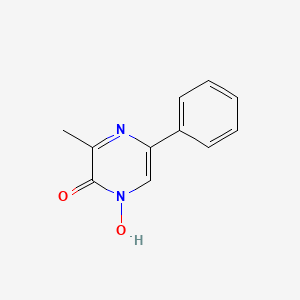
![N-(1-methyl-3-phenylpropyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2442921.png)
![(Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2442924.png)
![2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2442925.png)

